molecular formula C22H17NO2 B14996265 3-[(4-methoxyphenyl)amino]-2-phenyl-1H-inden-1-one

3-[(4-methoxyphenyl)amino]-2-phenyl-1H-inden-1-one

Cat. No.: B14996265
M. Wt: 327.4 g/mol
InChI Key: QIXKFBLGOZLKFU-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-2-phenyl-1H-inden-1-one is an organic compound known for its diverse applications in scientific research. This compound features a methoxyphenyl group and a phenyl group attached to an indene backbone, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)amino]-2-phenyl-1H-inden-1-one typically involves the reaction of 4-methoxyaniline with 2-phenylindene-1,3-dione under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as ethanol. The mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]-2-phenyl-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2)

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

3-(4-methoxyanilino)-2-phenylinden-1-one

InChI

InChI=1S/C22H17NO2/c1-25-17-13-11-16(12-14-17)23-21-18-9-5-6-10-19(18)22(24)20(21)15-7-3-2-4-8-15/h2-14,23H,1H3

InChI Key

QIXKFBLGOZLKFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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